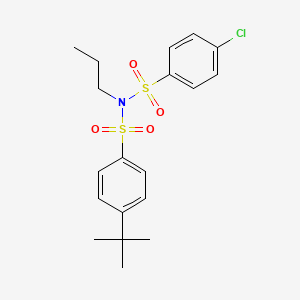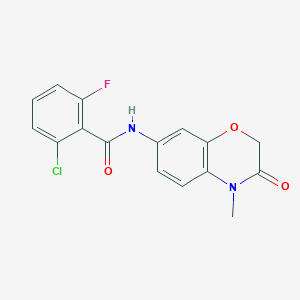
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide is a compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CBP-1 and is a potent inhibitor of the enzyme carbonic anhydrase. CBP-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-studied. In
作用机制
CBP-1 inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. The inhibition of carbonic anhydrase by CBP-1 has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
CBP-1 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and increase bone mineral density in osteoporosis patients. CBP-1 has also been shown to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
CBP-1 has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase and has been shown to have a variety of biochemical and physiological effects. However, it also has some limitations. CBP-1 is a relatively large molecule, which can limit its ability to penetrate cell membranes. Additionally, it has been shown to be unstable in some experimental conditions, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for research on CBP-1. One area of interest is the development of more stable analogs of CBP-1 that can be used in a wider range of experimental conditions. Additionally, the potential applications of CBP-1 in the treatment of inflammatory diseases and other conditions warrant further investigation. Finally, the role of carbonic anhydrase in various physiological processes is still not fully understood, and further research on the inhibition of this enzyme by CBP-1 could lead to new insights into these processes.
Conclusion:
In conclusion, CBP-1 is a compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been well-established, and its mechanism of action has been well-studied. CBP-1 has been shown to have a variety of biochemical and physiological effects, and its potential applications in the treatment of various diseases warrant further investigation. Despite its limitations, CBP-1 remains an important tool for researchers investigating the role of carbonic anhydrase in physiological processes.
合成方法
The synthesis of CBP-1 involves the reaction between 4-chlorobenzenesulfonyl chloride and tert-butylamine, followed by the reaction of the resulting product with propylamine. The final product is purified through recrystallization. This synthesis method has been well-established and has been used in numerous studies.
科学研究应用
CBP-1 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in a variety of physiological processes. CBP-1 has been used in studies to investigate the role of carbonic anhydrase in cancer, osteoporosis, glaucoma, and other diseases.
属性
IUPAC Name |
4-tert-butyl-N-(4-chlorophenyl)sulfonyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S2/c1-5-14-21(27(24,25)18-12-8-16(20)9-13-18)26(22,23)17-10-6-15(7-11-17)19(2,3)4/h6-13H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAAQUHFQFPIOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(dimethylamino)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7518879.png)
![2-[[2-(3-Cyclopentyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxamide](/img/structure/B7518884.png)
![2-[[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7518895.png)
![N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7518903.png)
![9,10,10-trioxo-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)thioxanthene-3-carboxamide](/img/structure/B7518910.png)
![2-[[3-(Tert-butylsulfamoyl)-4-chlorobenzoyl]amino]thiophene-3-carboxamide](/img/structure/B7518914.png)

![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/structure/B7518945.png)

![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)
